molecular formula C15H31N3O B7914884 (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide

Cat. No.: B7914884
M. Wt: 269.43 g/mol
InChI Key: XJFHTJVOBKNYOV-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide is a compound that features a piperidine moiety, which is a six-membered heterocyclic amine. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide typically involves the formation of the piperidine ring followed by the introduction of the amino and butyramide groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include:

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide is unique due to its specific structural features and the combination of functional groups, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18(12(3)4)10-13-6-8-17(5)9-7-13/h11-14H,6-10,16H2,1-5H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFHTJVOBKNYOV-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1CCN(CC1)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1CCN(CC1)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.